molecular formula C18H20N2O3 B5515225 4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide

4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide

Cat. No.: B5515225
M. Wt: 312.4 g/mol
InChI Key: JOSQDEQCTOSDHM-XDHOZWIPSA-N
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Description

4-(cyclopentyloxy)-N’-[(5-methyl-2-furyl)methylene]benzohydrazide is an organic compound with a complex structure that includes a cyclopentyloxy group, a furan ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopentyloxy)-N’-[(5-methyl-2-furyl)methylene]benzohydrazide typically involves the condensation of 4-(cyclopentyloxy)benzohydrazide with 5-methyl-2-furaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 4-(cyclopentyloxy)benzohydrazide and 5-methyl-2-furaldehyde.

    Catalyst: Acid catalyst (e.g., hydrochloric acid).

    Solvent: Ethanol or methanol.

    Conditions: Reflux for several hours.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopentyloxy)-N’-[(5-methyl-2-furyl)methylene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(cyclopentyloxy)-N’-[(5-methyl-2-furyl)methylene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It may be used in studies investigating its biological activity, including antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 4-(cyclopentyloxy)-N’-[(5-methyl-2-furyl)methylene]benzohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and hydrazide moiety are likely involved in binding interactions, while the cyclopentyloxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(cyclopentyloxy)-5-fluoro-2-methylbenzonitrile
  • 5-methyl-2-furanmethanol
  • Methyl (2Z)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

4-(cyclopentyloxy)-N’-[(5-methyl-2-furyl)methylene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopentyloxy group, furan ring, and benzohydrazide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

4-cyclopentyloxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-6-9-17(22-13)12-19-20-18(21)14-7-10-16(11-8-14)23-15-4-2-3-5-15/h6-12,15H,2-5H2,1H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSQDEQCTOSDHM-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49822003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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